molecular formula C23H21ClN4O B2591787 4-chloro-3-methyl-N-phenethyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 1021093-96-8

4-chloro-3-methyl-N-phenethyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No. B2591787
CAS RN: 1021093-96-8
M. Wt: 404.9
InChI Key: MJVGNZIQKHSNLF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyrazolo[3,4-b]pyridine core, which is a type of heterocyclic aromatic organic compound . This core is substituted with various functional groups including a phenethyl group, a p-tolyl group, and a carboxamide group .

Scientific Research Applications

  • Synthesis and Optimization : A structurally diverse compound, 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, was developed as a backup compound using central nervous system multiparameter optimization as a drug-likeness guideline. This compound showed a higher CNS MPO score, different physicochemical properties, potent GlyT1 inhibitory activity, a favorable pharmacokinetics profile, and increased glycine concentration in the cerebrospinal fluid in rats, highlighting the importance of structural optimization in enhancing drug efficacy and selectivity (Yamamoto et al., 2016).

  • Antibacterial and Antitumor Properties : The antibacterial and antitumor properties of pyrazole derivatives are significant. For example, pyrazolopyridine derivatives have shown moderate to good antibacterial activity against various bacteria, indicating the potential of these compounds in developing new antibacterial agents (Panda et al., 2011). Additionally, novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid exhibited promising cytotoxic activity against human cancer cell lines, suggesting their potential in cancer therapy (Pirol et al., 2014).

  • Chemical Reactions and Functionalization : The functionalization reactions of pyrazole derivatives, such as 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and acid chloride with 2,3-diaminopyridine, have been studied, providing insights into the synthesis of novel compounds with potential pharmacological properties (Yıldırım et al., 2005).

  • Novel Synthesis Methods : Innovative synthesis methods have been developed, such as the one-pot four-component reaction to produce fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives. This method offers a convenient approach to generate a new class of compounds under mild conditions and in good yields (Shaabani et al., 2009).

  • Structural Analysis and Molecular Chains : Detailed structural analysis of pyrazolopyridine derivatives, like N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide, has revealed intricate molecular chains and interactions, contributing to the understanding of their chemical behavior and potential applications (Zhang et al., 2006).

properties

IUPAC Name

4-chloro-3-methyl-1-(4-methylphenyl)-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O/c1-15-8-10-18(11-9-15)28-22-20(16(2)27-28)21(24)19(14-26-22)23(29)25-13-12-17-6-4-3-5-7-17/h3-11,14H,12-13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVGNZIQKHSNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC=C(C(=C3C(=N2)C)Cl)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-methyl-N-phenethyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

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